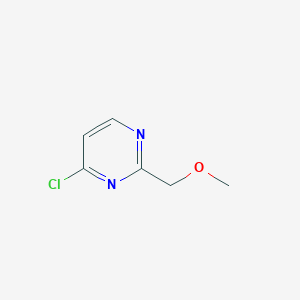

4-Chloro-2-(methoxymethyl)pyrimidine

概要

説明

4-Chloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O . It is a colorless to yellow solid or liquid .

Synthesis Analysis

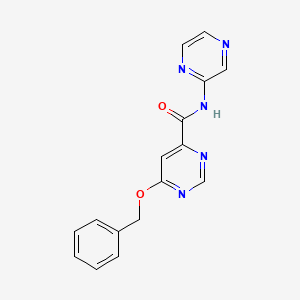

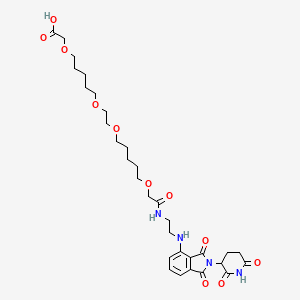

The synthesis of pyrimidine derivatives, such as 4-Chloro-2-(methoxymethyl)pyrimidine, often involves deprotonation and methylation reactions . For instance, the target novel pyrido pyrimidine molecule was prepared by deprotonation of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidine-4-one using sodium hydride followed by methylation .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(methoxymethyl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

4-Chloro-2-(methoxymethyl)pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described .Physical And Chemical Properties Analysis

4-Chloro-2-(methoxymethyl)pyrimidine has a molecular weight of 158.58 g/mol . It has a topological polar surface area of 35 Ų, indicating its polarity . It has two rotatable bonds, suggesting some degree of flexibility in its structure . It is a colorless to yellow solid or liquid .科学的研究の応用

Synthesis and Chemical Applications

Synthesis of New Compounds : 4-Chloro-2-(methoxymethyl)pyrimidine and related compounds are used as intermediates in the synthesis of various new pyrimidine derivatives. For instance, it is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, with a high purity and yield under optimal conditions (Liu Guo-ji, 2009).

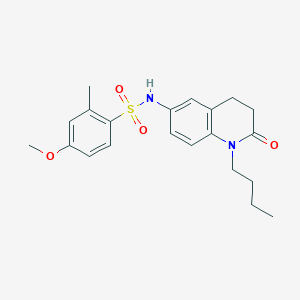

Herbicidal Activity : Derivatives of 4-Chloro-2-(methoxymethyl)pyrimidine have been synthesized and tested for herbicidal activities. For example, 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine showed good activities against certain plants like Brassica napus (Li Gong-chun, 2011).

Antiviral Research : Some pyrimidine derivatives synthesized using 4-Chloro-2-(methoxymethyl)pyrimidine have shown potential antiviral activities, especially against retroviruses (D. Hocková et al., 2003).

Cytotoxicity and Anticancer Research : Novel pyrido[3,4-d]pyrimidine derivatives synthesized from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (related to 4-Chloro-2-(methoxymethyl)pyrimidine) have shown selective activities against certain cancer cell lines (Linyi Wei & S. Malhotra, 2012).

Structural and Physical Chemistry

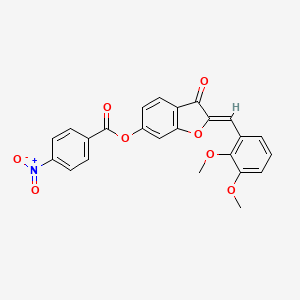

Crystallography and Molecular Structure : Studies on compounds similar to 4-Chloro-2-(methoxymethyl)pyrimidine have provided insights into their molecular and crystal structures, revealing details about their electronic structures and hydrogen bonding patterns (Jorge Trilleras et al., 2009).

Nucleophilic Substitution Reactions : These compounds undergo various nucleophilic substitution reactions, leading to the formation of diverse derivatives with potential biological activities (C. Măntescu et al., 1965).

Non-Covalent Interactions : Studies have focused on the non-covalent interactions in derivatives of 4-Chloro-2-(methoxymethyl)pyrimidine, contributing to the understanding of molecular interactions and stabilization in these compounds (Yu Zhang et al., 2018).

Safety And Hazards

4-Chloro-2-(methoxymethyl)pyrimidine is classified as a hazardous compound . It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gear, and using it only in well-ventilated areas or outdoors .

将来の方向性

Pyrimidine derivatives, including 4-Chloro-2-(methoxymethyl)pyrimidine, have been studied for their anticancer activity . The structure-activity relationship (SAR) studies revealed that the substitution of mono or di chlorine at the R1 position of the phenyl ring contributed to most of the activity . This suggests potential future directions in the design and synthesis of more potent pyrimidine-based anticancer agents.

特性

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFDJMABYSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(methoxymethyl)pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2971971.png)

![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)

![2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2971977.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2971978.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2971983.png)